Home > Products > Screening Compounds P64777 > DIATRIZOATE MEGLUMINE
DIATRIZOATE MEGLUMINE -

DIATRIZOATE MEGLUMINE

Catalog Number: EVT-8352937
CAS Number:
Molecular Formula: C18H26I3N3O9
Molecular Weight: 809.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of diatrizoate meglumine involves several key steps to create its precursor, diatrizoic acid. A notable method includes:

  1. Starting Materials: The synthesis begins with 3,5-diaminobenzoic acid, sulfuric acid, potassium iodide, and hydrogen peroxide.
  2. Reaction Process:
    • The reactants are combined in a solvent environment to produce crude 3,5-diamino-2,4,6-triiodobenzoic acid.
    • This crude product is then treated with ammonia to form an ammonium salt.
    • Finally, the ammonium salt is acidified to yield diatrizoic acid, which can be further reacted with meglumine to form diatrizoate meglumine .

This process emphasizes the importance of controlling production costs and ensuring safety during synthesis.

Molecular Structure Analysis

Diatrizoate meglumine has a complex molecular structure characterized by its iodine content and sugar moiety. The molecular formula is given as:

  • C: 18
  • H: 22
  • I: 3
  • N: 2
  • O: 5

The molecular weight is approximately 809.13 g/mol, indicating a substantial size due to the presence of three iodine atoms which contribute significantly to its radiopacity. The structure consists of a triiodobenzoate group linked to a meglumine moiety, enhancing its solubility and functionality as a contrast agent .

Chemical Reactions Analysis

Diatrizoate meglumine participates in various chemical reactions primarily related to its role as a contrast agent. The key reactions include:

  1. Formation of Iodinated Compounds: Diatrizoate meglumine can undergo hydrolysis under certain conditions but remains stable during typical storage and usage.
  2. Interaction with Biological Tissues: Upon administration, it interacts with water molecules in the gastrointestinal tract, forming a hyperosmolar solution that enhances imaging by creating differential absorption of X-rays .

These reactions are crucial for its effectiveness in medical imaging.

Mechanism of Action

The mechanism of action of diatrizoate meglumine involves its ability to absorb X-rays due to the high atomic number of iodine. When administered:

  1. Administration Route: It can be taken orally or rectally.
  2. Imaging Process:
    • Once ingested or introduced rectally, it fills the gastrointestinal tract.
    • The iodine atoms within the compound absorb X-rays more effectively than surrounding tissues.
    • This differential absorption creates clear images on radiographic films or digital detectors.

This mechanism allows clinicians to visualize structures such as the esophagus, stomach, and intestines clearly during diagnostic procedures .

Physical and Chemical Properties Analysis

Diatrizoate meglumine exhibits several important physical and chemical properties:

  • Physical State: It appears as a clear to pale yellow liquid with a citrus aroma.
  • Solubility: Highly soluble in water due to its ionic nature.
  • pH Range: Typically adjusted between 6.0 to 7.6 for optimal stability and compatibility with biological tissues.
  • Iodine Content: Contains approximately 47.1% organically bound iodine .

These properties are critical for its application in medical imaging.

Applications

Diatrizoate meglumine is primarily used in various scientific and medical applications:

  1. Radiographic Imaging: It is widely employed for imaging the gastrointestinal tract (esophagus, stomach, proximal small intestine) when other agents like barium sulfate are contraindicated or ineffective.
  2. Computed Tomography: It enhances contrast in CT scans for better visualization of abdominal organs and structures.
  3. Research Applications: In pharmaceutical studies, it serves as a standard reference for developing new contrast agents and evaluating their efficacy .
Historical Development and Evolution of Contrast Media

Emergence of Iodinated Agents in Radiographic Imaging

The foundation of modern radiographic contrast media began with inorganic iodine compounds in the early 20th century, but their toxicity limited clinical utility. By the 1950s, organic triiodinated benzene derivatives emerged, leveraging iodine’s high atomic number (53) and k-shell binding energy (33.2 keV), which optimally interacts with diagnostic X-ray spectra to enhance photoelectric absorption. This physical property allowed iodine to attenuate X-rays more effectively than surrounding tissues, creating radiographic contrast [2] [5]. Early ionic monomers like diatrizoate meglumine represented a breakthrough by integrating three iodine atoms covalently bonded to a benzene ring. This configuration increased X-ray attenuation while reducing free iodide toxicity compared to inorganic precursors [2] [7]. These agents enabled vascular and visceral opacification, revolutionizing diagnostic capabilities in computed tomography, angiography, and urography. By the 1970s, iodinated agents accounted for approximately 75 million annual administrations worldwide, establishing themselves as indispensable tools in radiology [2].

Table 1: Evolution of Iodinated Contrast Media

GenerationTime PeriodRepresentative AgentsKey Chemical Attributes
First (Inorganic)1920s-1940sSodium iodideHigh toxicity, limited clinical use
Second (Organic Ionic Monomers)1950s-1970sDiatrizoate meglumineTriiodinated benzene ring; ionic monomers
Third (Non-Ionic/Low Osmolality)1980s-presentIohexol, IopamidolNon-ionic monomers/dimers; reduced osmolality

Role of Diatrizoate Meglumine in Early Contrast Media Innovation

Diatrizoate meglumine, introduced in the 1950s, exemplified the first clinically viable high-osmolality ionic monomer. Its chemical structure featured a triiodinated benzene ring with a carboxyl group (-COOH) at position 1 and acetamido groups at positions 3 and 5. The ionic nature arose from dissociation into negatively charged diatrizoate anions (carrying iodine atoms) and positively charged meglumine cations in solution. This structure achieved two critical goals:

  • Enhanced Radiopacity: Delivered approximately 1,500 mOsm/kg (5–8 times plasma osmolality) at standard concentrations, enabling robust vascular and tissue contrast [5] [7].
  • Reduced Acute Toxicity: Meglumine cations improved solubility and minimized cardiac and neurological side effects compared to sodium-dominant formulations [7].

Branded as Gastrografin and Cystografin, diatrizoate meglumine became widely adopted for gastrointestinal and genitourinary studies due to its diagnostic reliability. Its success catalyzed research into derivatives like iothalamate, solidifying the ionic monomer class as the standard for decades. However, its hypertonicity caused significant patient discomfort, including heat sensation and nausea, highlighting the need for further innovation [5] [8].

Transition from Ionic to Non-Ionic Agents: Comparative Context

The high osmolality of ionic monomers like diatrizoate meglumine (1,500–2,000 mOsm/kg) drove the development of safer alternatives. Physiologic reactions—including endothelial damage, vasodilation, and hemodynamic imbalances—were directly linked to osmolality [4] [7]. Non-ionic agents, first commercialized in the 1980s, retained triiodinated benzene rings but replaced the carboxyl group with hydrophilic hydroxyl (-OH) groups. This modification eliminated ionic dissociation, yielding two critical advantages:

  • Osmolality Reduction: Non-ionic monomers (e.g., iohexol) delivered 600–850 mOsm/kg, while non-ionic dimers (e.g., iodixanol) achieved near-isotonicity (290 mOsm/kg) [4] [5].
  • Chemotoxicity Mitigation: The absence of charged particles reduced interactions with biological membranes and neural tissues [7].

Table 2: Osmolality and Structural Comparison

Agent TypeOsmolality (mOsm/kg)Iodine:Particle RatioMolecular Structure
Ionic Monomer (e.g., Diatrizoate meglumine)1,500–2,0003:2Ionic monomer
Non-Ionic Monomer (e.g., Iohexol)600–8503:1Non-ionic monomer
Non-Ionic Dimer (e.g., Iodixanol)2906:1Non-ionic dimer

This transition marked a paradigm shift: By 2000, non-ionic agents comprised over 80% of intravascular administrations due to superior tolerability. Nevertheless, diatrizoate meglumine retained relevance in non-vascular applications (e.g., oral/rectal studies) where its hypertonicity is clinically inconsequential [5] [8]. The innovation trajectory underscores how diatrizoate meglumine’s limitations directly stimulated research into osmolality optimization, reshaping contrast media design priorities toward patient-centered physicochemical properties [4] [6].

Properties

Product Name

DIATRIZOATE MEGLUMINE

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C18H26I3N3O9

Molecular Weight

809.1 g/mol

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3

InChI Key

MIKKOBKEXMRYFQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.